molecular formula C9H10FNaO3 B1403635 Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate CAS No. 1216041-80-3

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Cat. No.: B1403635
CAS No.: 1216041-80-3
M. Wt: 208.16 g/mol
InChI Key: HHCPCUWUEJTHOV-UHFFFAOYSA-N
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Description

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is an organic compound that features a fluorinated phenoxy group attached to a hydroxypropan-1-olate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the nucleophilic attack of the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenoxy)-2-oxopropanoate.

    Reduction: Formation of 3-(2-fluorophenoxy)-2-hydroxypropan-1-ol.

    Substitution: Formation of 3-(2-aminophenoxy)-2-hydroxypropan-1-olate or 3-(2-thiophenoxy)-2-hydroxypropan-1-olate.

Scientific Research Applications

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The hydroxypropan-1-olate backbone plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(2-chlorophenoxy)-2-hydroxypropan-1-olate
  • Sodium 3-(2-bromophenoxy)-2-hydroxypropan-1-olate
  • Sodium 3-(2-iodophenoxy)-2-hydroxypropan-1-olate

Uniqueness

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

sodium;3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPCUWUEJTHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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